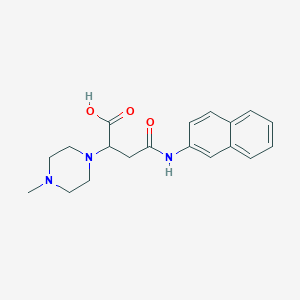

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-21-8-10-22(11-9-21)17(19(24)25)13-18(23)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12,17H,8-11,13H2,1H3,(H,20,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXYZKXROJQPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the butanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and its analogs:

*Inferred from structural analysis.

Functional Implications

- Aromatic Substituents: Cpd C’s naphthalen-2-ylamino group provides a larger aromatic surface than Cpd A’s chlorophenyl, likely enhancing hydrophobic interactions with enzyme active sites (e.g., CYP26A1) . The amino linker may also enable hydrogen bonding, a feature absent in Cpd A. However, Cpd C’s carboxylic acid group (vs. Cpd B’s methyl ester) improves hydrophilicity, favoring physiological solubility .

- Piperazine vs.

Acid vs. Ester Groups :

Research Findings from Analogous Compounds

- CYP26A1 Inhibition: Cpd B’s naphthalen-2-ylamino group correlates with potent CYP26A1 inhibition (IC50 < standard drugs), suggesting Cpd C may share this activity .

- Topoisomerase Targeting : Imidazole-containing analogs (e.g., Cpd B) inhibit DNA topoisomerases, but Cpd C’s lack of imidazole may redirect its mechanism toward other targets, such as kinase or protease inhibition .

- Solubility and Bioavailability : Piperazine derivatives like Cpd A and Cpd C are likely more water-soluble than ester-based analogs, favoring oral administration .

Biological Activity

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex organic compound that has attracted attention in biological and medicinal research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a naphthalene moiety, and a butanoic acid backbone. This structural combination allows it to engage in various chemical interactions, which are crucial for its biological activity.

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular functions.

- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B | Enzyme Interaction | Identified as a potent inhibitor of certain metabolic enzymes with implications for drug metabolism. |

| Study C | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell models. |

Detailed Research Findings

Research has also focused on the pharmacokinetics and bioavailability of the compound. Key findings include:

- Absorption and Distribution : Studies indicate that the compound is well absorbed when administered orally, with a significant distribution to tissues.

- Metabolism : The compound undergoes hepatic metabolism, producing several metabolites that may also exhibit biological activity.

Comparison with Similar Compounds

To understand its unique properties better, it's essential to compare this compound with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound X | Piperazine derivative | Antitumor and anti-inflammatory properties |

| Compound Y | Naphthalene analog | Neuroprotective effects |

Q & A

Q. What are the typical synthetic routes for 2-(4-methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving condensation, amidation, and functional group modifications. A common approach involves:

- Step 1 : Coupling a naphthylamine derivative with a 4-oxobutanoic acid precursor to form the 4-(naphthalen-2-ylamino)-4-oxobutanoic acid backbone.

- Step 2 : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or microwave-assisted coupling (e.g., as described for structurally related compounds in and ).

Q. Critical Parameters :

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with characteristic peaks for the naphthylamino group (δ 7.5–8.5 ppm) and piperazine protons (δ 2.3–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H] ~428.2 g/mol).

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or pathways under investigation for this compound?

Preliminary studies on structurally analogous 4-oxobutanoic acid derivatives suggest potential as:

- Enzyme Inhibitors : Thymidylate synthase (hTS) inhibitors (see ) for anticancer applications.

- Antimicrobial Agents : Activity against Gram-positive bacteria via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Q. How should contradictory results in biological activity data be analyzed?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates (e.g., naphthylamine) can skew results. Validate purity via HPLC before testing .

- Structural Analogues : Substituent effects (e.g., fluorine vs. methyl groups on the piperazine ring) alter target affinity .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hTS (PDB: 1HVY). Focus on hydrogen bonding with the oxobutanoic acid moiety and hydrophobic interactions with the naphthyl group .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.